2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol
Overview
Description
The compound “2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The presence of the trifluoroethyl group could potentially impart interesting properties to the compound, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the trifluoroethyl group and the piperidine ring. Piperidine is a secondary amine, so it could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and solubility .Scientific Research Applications
Overview of Ethanol in Scientific Research
Ethanol in Renewable Energy Research
One of the pivotal applications of ethanol in scientific research is its role in renewable energy, particularly in biofuel production. Ethanol, derived from biomass materials through fermentation processes, offers a sustainable alternative to fossil fuels. Research highlights ethanol's potential in enhancing the energy output and reducing the environmental impact of fuel consumption. Studies have focused on optimizing ethanol production from various biomass sources, including lignocellulosic materials such as Parthenium hysterophorus, demonstrating its viability as a renewable energy source (G. Swati et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)7-13-4-1-8(2-5-13)3-6-14/h8,14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVRFBOHBNJDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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